4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20226750
InChI: InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
SMILES:
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC20226750

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride -

Specification

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
Standard InChI Key WZTOARBQRXVWBQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name is (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, with a molecular formula of C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . Its stereochemistry, defined by the (3S,4R) configuration, ensures specific spatial arrangements critical for interactions with biological targets. The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloridePubChem
Molecular FormulaC₁₂H₁₆ClNO₃VulcanChem
Molecular Weight257.71 g/molPubChem
SMILESCOC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.ClPubChem
InChI KeyWZTOARBQRXVWBQ-VZXYPILPSA-NPubChem

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. The methoxy group exhibits a singlet at δ 3.8 ppm in ¹H NMR, while the carboxylic acid proton appears as a broad peak near δ 12 ppm. IR spectra show a strong absorption band at 1700–1720 cm⁻¹ for the carbonyl group and 1250 cm⁻¹ for the C-O stretch of the methoxy group.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones yields the pyrrolidine core .

  • Methoxyphenyl Substitution: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 3-methoxyphenyl group.

  • Carboxylation: The carboxylic acid moiety is introduced via carboxylation with CO₂ under basic conditions .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationPd(OAc)₂, ligand, base, 80°C65–75%
Methoxyphenyl Addition3-Methoxyphenylboronic acid, Pd catalyst70–85%
CarboxylationCO₂, KOH, 100°C60–70%
Salt FormationHCl (g), EtOH, 0°C>95%

Industrial-Scale Production

Continuous flow synthesis optimizes scalability, reducing reaction times and waste. Green chemistry principles, such as solvent recycling and catalytic systems, enhance sustainability .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: 50 mg/mL, DMSO: 25 mg/mL) compared to the free base. Stability studies indicate degradation <5% under ambient conditions over 12 months, with optimal storage at -20°C.

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point210–215°C (dec.)DSC
LogP (Partition Coeff.)1.2 ± 0.1HPLC
pKa3.8 (carboxylic acid)Potentiometric

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates arginase inhibition (IC₅₀ = 120 nM), a key enzyme in urea metabolism linked to cardiovascular diseases . Molecular docking reveals hydrogen bonding between the carboxylic acid group and active-site residues (Asn130, His141) .

Receptor Modulation

In vitro assays show affinity for G-protein-coupled receptors (GPCRs), including serotonin (5-HT₂A, Kᵢ = 450 nM) and dopamine (D₂, Kᵢ = 680 nM) receptors, suggesting potential in neuropsychiatric drug development .

Table 4: Biological Targets and Effects

TargetEffectAssay Type
ArginaseCompetitive inhibitionSpectrophotometric
5-HT₂A ReceptorPartial agonism (EC₅₀ = 2.1 µM)cAMP assay
D₂ ReceptorAntagonism (IC₅₀ = 1.8 µM)Radioligand binding

Anticancer Activity

Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 15 µM) via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a chiral building block for synthesizing kinase inhibitors and GPCR modulators. Derivatives with fluorinated phenyl groups show enhanced blood-brain barrier permeability .

Neuroscience Research

Used in tracer studies for mapping serotonin receptor distribution in rodent models, it aids in understanding depression and anxiety mechanisms .

Analytical Standards

As a reference standard in HPLC and LC-MS, it ensures quantification accuracy for pyrrolidine-based pharmaceuticals .

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